![molecular formula C15H10F3N5O B5755782 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as TFB-TZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds and is known for its unique chemical properties that make it an ideal candidate for various biological and chemical applications. In
Mechanism of Action
The exact mechanism of action of TFB-TZ is not fully understood. However, it is known to interact with metal ions and form complexes that can be detected using fluorescence spectroscopy. TFB-TZ has been shown to selectively bind to copper ions, which makes it a potential tool for studying copper-binding proteins and their role in diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
TFB-TZ has been shown to have various biochemical and physiological effects. It has been shown to be non-toxic to cells and has a low cytotoxicity. TFB-TZ has been shown to selectively bind to copper ions, which can lead to the formation of copper-TFB-TZ complexes that have been shown to have potential therapeutic effects. TFB-TZ has also been shown to have antioxidant properties, which makes it a potential tool for studying oxidative stress in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB-TZ is its unique chemical properties that make it an ideal candidate for various biological and chemical applications. TFB-TZ has a high selectivity for copper ions, which makes it a potential tool for studying copper-binding proteins and their role in diseases. However, one of the limitations of TFB-TZ is its low solubility in water, which can make it difficult to use in certain biological applications.
Future Directions
There are several future directions for the use of TFB-TZ in scientific research. One potential direction is the development of TFB-TZ-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the use of TFB-TZ as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, TFB-TZ could be used as a tool for studying the role of metal ions in various biological processes and for investigating the binding of ligands to proteins.
Synthesis Methods
The synthesis of TFB-TZ involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1H-tetrazole to form the final product, TFB-TZ. The synthesis method has been optimized to produce high yields of pure TFB-TZ.
Scientific Research Applications
TFB-TZ has been extensively studied for its potential use in scientific research. It has been shown to have various biological and chemical applications, including its use as a fluorescent probe for detecting metal ions, a catalyst for organic reactions, and a potential therapeutic agent for various diseases. TFB-TZ has also been used as a tool for studying the binding of ligands to proteins and for investigating the role of metal ions in biological systems.
properties
IUPAC Name |
4-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(8-11)20-14(24)10-4-6-13(7-5-10)23-9-19-21-22-23/h1-9H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJMZXQECMNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.